An In-depth Technical Guide to Methyl 3-chloro-4-hydroxy-5-nitrobenzoate
An In-depth Technical Guide to Methyl 3-chloro-4-hydroxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is a polysubstituted aromatic compound of significant interest to the scientific community, particularly those engaged in synthetic organic chemistry, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a chlorinated, hydroxylated, and nitrated benzene ring appended to a methyl ester, offers a versatile scaffold for the development of novel molecules with diverse applications. The interplay of the electron-withdrawing nitro and chloro groups with the electron-donating hydroxyl group, all influencing the reactivity of the ester moiety, makes this compound a fascinating subject for both fundamental research and applied development. This guide provides a comprehensive overview of the known chemical properties, a robust synthesis protocol, predicted spectroscopic data, and an exploration of the potential applications of this intriguing molecule.
Chemical Identity and Physicochemical Properties
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is a solid, likely appearing as a pale yellow or crystalline powder, a common characteristic for many nitroaromatic compounds. Its core structure is a benzoic acid methyl ester with chloro, hydroxyl, and nitro substituents at positions 3, 4, and 5 of the benzene ring, respectively.
| Property | Value | Source(s) |
| CAS Number | 40256-81-3 | [1][2] |
| Molecular Formula | C₈H₆ClNO₅ | |
| Molecular Weight | 231.59 g/mol | [1] |
| Boiling Point | 316.6 ± 37.0 °C at 760 mmHg | |
| Physical Form | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage | Room temperature, sealed in a dry environment, under nitrogen |
A notable omission from readily available data is an experimentally determined melting point. However, based on structurally similar compounds, a melting point in the range of 100-150 °C could be anticipated. The solubility is expected to be low in water but good in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane[3].
Synthesis and Purification
Synthesis of 3-chloro-4-hydroxy-5-nitrobenzoic Acid
The synthesis of the parent carboxylic acid would likely proceed via the nitration of 3-chloro-4-hydroxybenzoic acid. The directing effects of the hydroxyl (ortho-, para-directing and activating) and chloro (ortho-, para-directing and deactivating) groups would favor the introduction of the nitro group at the 5-position.
Caption: Synthetic pathway to 3-chloro-4-hydroxy-5-nitrobenzoic acid.
Fischer Esterification to Methyl 3-chloro-4-hydroxy-5-nitrobenzoate
With the carboxylic acid in hand, a standard Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) would yield the desired methyl ester[4][5][6][7][8].
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-chloro-4-hydroxy-5-nitrobenzoic acid (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of carboxylic acid).
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the volume of methanol) to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Precipitation and Isolation: Pour the concentrated reaction mixture into a beaker containing ice-water. The product should precipitate as a solid. Collect the solid by vacuum filtration, washing with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield pure methyl 3-chloro-4-hydroxy-5-nitrobenzoate. Dry the purified product under vacuum.
Caption: Workflow for the synthesis of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show four distinct signals:
-
Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position will likely be downfield due to the deshielding effects of the adjacent ester and nitro groups. The proton at the 6-position will be upfield relative to the other aromatic proton.
-
Hydroxyl Proton: A broad singlet (δ 5.0-6.0 ppm, but can vary significantly with concentration and solvent) for the phenolic hydroxyl group. This peak will be exchangeable with D₂O.
-
Methyl Ester Protons: A singlet at approximately δ 3.9 ppm corresponding to the three protons of the methyl ester group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing and electron-donating nature of the substituents[1][15][18][19].
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 164-168 |
| C-4 (bearing -OH) | 150-155 |
| C-5 (bearing -NO₂) | 138-142 |
| C-1 (bearing -COOCH₃) | 128-132 |
| C-3 (bearing -Cl) | 125-129 |
| C-2 | 120-124 |
| C-6 | 115-119 |
| Methyl (-OCH₃) | 52-54 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its functional groups[20][21][22][23][24].
| Functional Group | Expected Absorption Band (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (methyl) | 2850-3000 |
| C=O stretch (ester) | 1710-1730 |
| N=O stretch (nitro, asymmetric) | 1520-1560 |
| N=O stretch (nitro, symmetric) | 1340-1380 |
| C-O stretch (ester) | 1200-1300 |
| C-Cl stretch | 700-850 |
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 231. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 200, loss of the nitro group (-NO₂) to give a fragment at m/z 185, and loss of the entire methyl ester group (-COOCH₃) to give a fragment at m/z 172[25][26].
Reactivity and Stability
The reactivity of methyl 3-chloro-4-hydroxy-5-nitrobenzoate is governed by the interplay of its functional groups. The aromatic ring is deactivated towards further electrophilic substitution due to the presence of the electron-withdrawing nitro and ester groups. The phenolic hydroxyl group can undergo reactions typical of phenols, such as etherification. The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
The nitro group can be reduced to an amino group, which would open up a wide range of further derivatization possibilities, including diazotization and subsequent Sandmeyer reactions. The chloro group is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups in the ortho and para positions.
The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.
Potential Applications
While specific applications for methyl 3-chloro-4-hydroxy-5-nitrobenzoate have not been extensively reported, the structural motifs present in the molecule suggest several areas of potential utility, particularly in drug discovery and materials science.
-
Antimicrobial Agents: Nitroaromatic compounds and substituted benzoic acids have a long history of use as antimicrobial agents[27][28][29][30][31]. The combination of these functionalities in a single molecule makes it a promising candidate for the development of new antibacterial and antifungal drugs.
-
Anticancer Agents: Many benzoic acid derivatives have been investigated for their potential as anticancer agents[20][32][33][34][35]. The specific substitution pattern of methyl 3-chloro-4-hydroxy-5-nitrobenzoate could lead to novel compounds with cytotoxic activity against various cancer cell lines.
-
Enzyme Inhibitors: The substituted aromatic ring could serve as a scaffold for the design of inhibitors for various enzymes, a common strategy in drug development[28].
-
Intermediate in Organic Synthesis: This compound is a valuable intermediate for the synthesis of more complex molecules. The functional groups can be selectively modified to build larger and more intricate structures for a variety of applications in pharmaceuticals, agrochemicals, and materials science.
Safety Information
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage. It is also very toxic to aquatic life with long-lasting effects[2][28].
Precautionary Measures:
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Avoid release to the environment.
In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation or rash occurs, get medical advice/attention. If swallowed, call a poison center or doctor if you feel unwell.
Conclusion
Methyl 3-chloro-4-hydroxy-5-nitrobenzoate is a compound with significant potential for further research and development. While a complete experimental characterization is not yet publicly available, its chemical properties can be reliably predicted, and a robust synthesis protocol can be readily implemented. Its structural features make it a promising starting point for the discovery of new therapeutic agents and advanced materials. This guide serves as a foundational resource for scientists and researchers looking to explore the chemistry and potential applications of this versatile molecule.
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